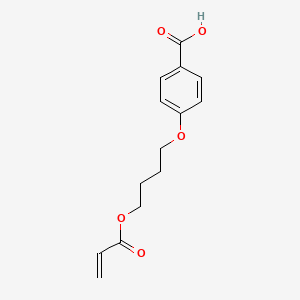

4-(4-prop-2-enoyloxybutoxy)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-prop-2-enoyloxybutoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-2-13(15)19-10-4-3-9-18-12-7-5-11(6-8-12)14(16)17/h2,5-8H,1,3-4,9-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWYHNHRVUSVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452706 | |

| Record name | 4-(4-acryloxybutoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69260-42-0 | |

| Record name | 4-(4-acryloxybutoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-prop-2-enoyloxybutoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-prop-2-enoyloxybutoxy)benzoic acid, a molecule of significant interest in materials science and drug delivery systems. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and methodologies crucial for its characterization. The information presented herein is intended to empower researchers to effectively utilize and further investigate this versatile compound.

Introduction: A Molecule of Interest

This compound, also known as 4-(4-acryloyloxybutoxy)benzoic acid, is a bifunctional molecule featuring a polymerizable acrylate group and a carboxylic acid moiety linked by a flexible butoxy spacer. This unique architecture makes it a valuable monomer for the synthesis of functional polymers with potential applications in designing liquid crystals, adhesives, coatings, and specialized drug delivery vehicles. A thorough understanding of its fundamental physicochemical properties is paramount for predicting its behavior in various systems and for the rational design of novel materials.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data provides a foundational understanding of the molecule's identity, structure, and general behavior.

| Property | Value | Source |

| CAS Number | 69260-42-0 | [PubChem] |

| Molecular Formula | C₁₄H₁₆O₅ | [PubChem] |

| Molecular Weight | 264.27 g/mol | [PubChem] |

| Appearance | White to off-white solid | Inferred |

| Melting Point | Not experimentally determined | |

| Boiling Point | Predicted: 424.7±25.0 °C | ChemBK |

| Density | Predicted: 1.181±0.06 g/cm³ | ChemBlink |

Chemical Structure

The structural formula of this compound is crucial for understanding its chemical reactivity and physical properties.

Caption: Williamson ether synthesis workflow for this compound.

Step-by-Step Protocol:

-

Deprotonation: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF). Add a slight excess of a base, for example, anhydrous potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

-

Nucleophilic Substitution: To the stirred suspension, add 4-bromobutyl acrylate dropwise at room temperature.

-

Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Determination of Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of the carboxylic acid group. A potentiometric titration is a reliable method for its determination.

Experimental Protocol:

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent mixture (e.g., water/ethanol) to ensure solubility.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Data Collection: Record the pH value after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a critical parameter for predicting the lipophilicity and membrane permeability of a compound. The shake-flask method is a classical approach for its determination.

Experimental Protocol:

-

Phase Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

-

Sample Preparation: Dissolve a known amount of this compound in the water-saturated n-octanol.

-

Partitioning: Add a known volume of the n-octanol-saturated water to the octanol solution in a separatory funnel. Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Carefully separate the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the logP using the formula: logP = log([Concentration in octanol] / [Concentration in aqueous phase]).

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Expected Chemical Shifts (in CDCl₃, δ ppm):

-

Aromatic Protons: Two doublets in the range of 7.0-8.2 ppm, corresponding to the protons on the benzene ring.

-

Acrylate Protons: Three signals in the range of 5.8-6.5 ppm, corresponding to the vinyl protons (CH₂=CH-).

-

Methylene Protons (-OCH₂-): Triplets around 4.1-4.3 ppm, corresponding to the methylene groups adjacent to the oxygen atoms.

-

Methylene Protons (-CH₂-): Multiplets in the range of 1.8-2.0 ppm, corresponding to the central methylene groups of the butyl chain.

-

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically >10 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands (cm⁻¹):

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption band around 1680-1710 cm⁻¹.

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C=C Stretch (Alkene and Aromatic): Bands in the region of 1600-1640 cm⁻¹.

-

C-O Stretch (Ether and Ester): Strong bands in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Molecular Ion Peak (m/z):

-

The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 264 or 265, respectively. Characteristic fragmentation patterns would involve the loss of the acrylate group, the butoxy chain, and the carboxylic acid group.

Applications and Future Perspectives

The unique combination of a polymerizable acrylate group and a functional carboxylic acid makes this compound a highly attractive monomer for advanced material synthesis. The acrylate moiety allows for its incorporation into polymer backbones via free-radical polymerization, while the carboxylic acid group can be used for further functionalization, such as drug conjugation, or to impart pH-responsive properties to the resulting polymer.

Potential applications include:

-

Drug Delivery: The synthesis of pH-sensitive polymers that can release encapsulated drugs in specific environments, such as the acidic milieu of tumors.

-

Liquid Crystals: The rigid benzoic acid core and the flexible spacer make it a suitable component for the design of side-chain liquid crystalline polymers.

-

Biomaterials: The development of functional hydrogels and biocompatible coatings.

Further research into the precise experimental determination of its physicochemical properties, including its melting point and a comprehensive analysis of its spectral data, is crucial for unlocking the full potential of this promising molecule.

References

An In-Depth Technical Guide to 4-(4-prop-2-enoyloxybutoxy)benzoic acid

This guide provides a comprehensive technical overview of 4-(4-prop-2-enoyloxybutoxy)benzoic acid (CAS No. 69260-42-0), a versatile monomer with significant applications in materials science and advanced technologies. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and applications, grounded in established scientific principles and experimental validation.

Introduction: A Molecule of Dual Functionality

This compound, also known as 4-(4-acryloyloxybutoxy)benzoic acid, is a bifunctional organic molecule. It possesses a polymerizable acrylate group and a carboxylic acid moiety, linked by a flexible butoxy spacer and a rigid phenyl ring. This unique architecture makes it a valuable building block in the synthesis of advanced polymers, liquid crystals, and functional materials. The interplay between the reactive acrylate group, the hydrogen-bonding capable carboxylic acid, and the mesogenic potential of the benzoic acid core underpins its diverse applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.

| Property | Value | Source |

| CAS Number | 69260-42-0 | [1] |

| Molecular Formula | C₁₄H₁₆O₅ | [2][3] |

| Molecular Weight | 264.27 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid or liquid | [4] |

| Solubility | Low solubility in water, soluble in organic solvents like ethanol and ethers. | [5] |

| XLogP3 | 2.9 | [2] |

Synthesis of this compound: An Esterification Approach

The synthesis of this compound is typically achieved through a multi-step process involving the protection of the carboxylic acid, etherification, and subsequent deprotection and acrylation, or more directly via esterification. A common and efficient method involves the esterification of 4-hydroxybenzoic acid.

Synthesis Pathway Overview

The synthesis generally proceeds via the reaction of a 4-hydroxybenzoic acid derivative with a haloalkyl acrylate. A plausible and common synthetic route is the Williamson ether synthesis followed by acrylation. However, a more direct esterification is also feasible. A generalized reaction scheme is presented below. A common preparation method involves the esterification reaction between benzoic acid and 4-hydroxy-4-(acryloyloxy) butyl ether under acidic conditions.[5]

Caption: Generalized synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol outlines a representative synthesis based on established chemical transformations.

Step 1: Synthesis of methyl 4-(4-hydroxybutoxy)benzoate

-

To a solution of methyl 4-hydroxybenzoate (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents) as a base.

-

Add 4-chloro-1-butanol (1.2 equivalents) to the reaction mixture.

-

Reflux the mixture for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.

Step 2: Synthesis of methyl 4-(4-acryloyloxybutoxy)benzoate

-

Dissolve the methyl 4-(4-hydroxybutoxy)benzoate (1 equivalent) from the previous step in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents) as a base.

-

Slowly add acryloyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Hydrolysis to this compound

-

Dissolve the purified methyl 4-(4-acryloyloxybutoxy)benzoate in a mixture of THF and water.

-

Add lithium hydroxide (or another suitable base like sodium hydroxide) (2-3 equivalents).

-

Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture to a pH of 2-3 with a dilute acid (e.g., 1M HCl).

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.

Applications in Advanced Materials

The unique molecular structure of this compound makes it a valuable component in several high-performance material applications.

Chemically Amplified Photoresists

This compound is a key component in the formulation of chemically amplified positive photoresists, particularly for deep ultraviolet (DUV) lithography.[6]

Mechanism of Action:

In a chemically amplified photoresist, a photoacid generator (PAG) produces a strong acid upon exposure to UV radiation. This acid then catalyzes a deprotection reaction in the surrounding polymer matrix during a post-exposure bake (PEB). This catalytic nature means a single photo-generated acid molecule can induce numerous deprotection events, leading to high sensitivity.

The carboxylic acid group of this compound can be protected with an acid-labile group (e.g., a tert-butoxycarbonyl (t-BOC) group). The acrylate functionality allows it to be incorporated into a polymer backbone.

Caption: Mechanism of a positive photoresist containing this compound.

Experimental Workflow: Photolithography

-

Resist Formulation: Dissolve the polymer containing the protected this compound monomer, a photoacid generator, and a suitable solvent (e.g., propylene glycol monomethyl ether acetate) to form the photoresist solution.[7]

-

Spin Coating: Apply the photoresist solution to a silicon wafer and spin-coat to achieve a uniform thin film.[8]

-

Soft Bake: Heat the coated wafer on a hot plate to evaporate the solvent.[8]

-

Exposure: Expose the photoresist film to DUV radiation through a photomask.[8]

-

Post-Exposure Bake (PEB): Heat the wafer to facilitate the acid-catalyzed deprotection reaction.[9]

-

Development: Immerse the wafer in an aqueous alkaline developer (e.g., tetramethylammonium hydroxide solution). The exposed regions, now with hydrophilic carboxylic acid groups, will dissolve.[5]

-

Hard Bake: Heat the wafer to remove any remaining solvent and improve adhesion of the patterned resist.

The flexible butoxy spacer in this compound helps to reduce internal stress in the polymer film, improving its flatness and adhesion to the substrate.[6]

Liquid Crystals

Benzoic acid derivatives are well-known for their ability to form liquid crystalline phases, primarily due to the formation of hydrogen-bonded dimers.[6] The elongated, rigid structure created by this dimerization is conducive to the formation of mesophases. This compound, with its benzoic acid core, is a precursor for the synthesis of side-chain liquid crystalline polymers.[10]

Caption: Dimerization of this compound to form a mesogenic unit.

By polymerizing the acrylate group, a polymer with liquid crystalline side chains can be formed. These materials have applications in displays, sensors, and optical films.

Drug Delivery Systems

The carboxylic acid group of this compound can be used as a handle for conjugating drugs. The polymerizable acrylate group allows for its incorporation into a polymer backbone, forming a drug-polymer conjugate. This can be used to create nanoparticles or hydrogels for controlled drug release.[11][12] Benzoic acid and its derivatives are also known for their antimicrobial and antifungal properties, which can be beneficial in certain pharmaceutical formulations.[7]

Characterization Techniques

A comprehensive characterization of this compound and polymers derived from it is essential for quality control and to understand their structure-property relationships.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation and purity assessment. | Peaks corresponding to the vinyl protons of the acrylate group, the methylene protons of the butoxy chain, the aromatic protons of the benzoic acid ring, and the carboxylic acid proton. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the carbonyl carbons of the acrylate and carboxylic acid, the olefinic carbons, the aromatic carbons, and the aliphatic carbons of the butoxy chain. |

| FTIR | Identification of functional groups. | Characteristic absorption bands for the C=O stretch of the carboxylic acid and the ester, the O-H stretch of the carboxylic acid, the C=C stretch of the acrylate, and the C-O stretch of the ether and ester. |

| GPC/SEC | Determination of molecular weight and polydispersity of polymers. | Provides the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI). |

| DSC | Analysis of thermal transitions (e.g., glass transition, melting). | Can be used to identify the liquid crystalline phase transitions of the monomer or its polymers. |

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13]

-

Precautionary Statements:

-

Wash hands and any exposed skin thoroughly after handling.[13]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[14]

-

If on skin, wash with plenty of soap and water.[13]

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

-

Store in a well-ventilated place and keep the container tightly closed.[13]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[13]

Conclusion

This compound is a highly functionalized molecule with significant potential in the development of advanced materials. Its dual reactivity, combined with the properties imparted by its flexible spacer and rigid core, makes it a valuable tool for researchers in polymer chemistry, materials science, and nanotechnology. A thorough understanding of its synthesis, properties, and handling is key to unlocking its full potential in a range of innovative applications.

References

-

PubChem. 4-(2-Prop-2-enoyloxybutoxy)benzoic acid. [Link]

-

Oakwood Chemical. 4-[4-(Prop-2-enoyloxy)butoxy]benzoic acid. [Link]

-

ResearchGate. Simplified scheme of the photolithography procedure. [Link]

-

ChemBK. 4-(4-Propenoyloxybutoxy)benzoic acid. [Link]

-

MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

-

PubChem. Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. [Link]

-

YMER. A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

ResearchGate. Benzoic Acid and Derivatives. [Link]

-

PMC. 4-(4-Propoxybenzoyloxy)benzoic acid. [Link]

-

Semantic Scholar. Deprotection reaction kinetics in chemically amplified photoresists determined by sub-millisecond post exposure bake. [Link]

-

ResearchGate. Synthesis of 4-(4-pentenyloxy)benzoic acid). [Link]

-

PubChem. 4-(4-Acryloxybutoxy)benzoic acid. [Link]

-

NIH. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. [Link]

-

Harvard CNS. Photolithography. [Link]

- Google Patents. Preparation of alkyl esters of parahydroxybenzoic acid.

- Google Patents. Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

- Google Patents.

-

ChemBK. Benzoicacid, 4-[4-[(1-oxo-2-propenyl)oxy]butoxy]- (9CI). [Link]

-

ResearchGate. Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. [Link]

- Patsnap. Preparation method of 4-(4-phenylbutoxy) benzoic acid.

-

PMC. Synthesis and evaluation of novel dental monomer with branched aromatic carboxylic acid group. [Link]

-

PubMed. An injectable nanoparticle generator enhances delivery of cancer therapeutics. [Link]

-

Scientia Iranica. Synthesis and characterization of poly(styrene-block-acrylic acid)/Fe3O4 magnetic nanocomposite using reversible. [Link]

-

ResearchGate. Simplified illustration of the photolithography process using positive or negative photoresists. [Link]

-

ResearchGate. Characterization of Commercial PLGAs by NMR Spectroscopy. [Link]

-

ResearchGate. GPC data for different Copolymers. [Link]

-

ResearchGate. A) GPC chromatograms of PAT polymers; B) ¹H NMR, C) ¹³C NMR and D) FTIR spectra of PAT‐1 with its precursor monomers. [Link]

-

MDPI. An Alternating Magnetic Field-Controlled Drug Delivery System Based on 4,4′-Azobis (4-cyanovaleric Acid)-Functioned Fe 3 O 4 @Chitosan Nanoparticles. [Link]

-

PubMed. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: a highly potent orally available CCR5 selective antagonist. [Link]

-

PubMed. Nanoparticles: a boon to drug delivery, therapeutics, diagnostics and imaging. [Link]

-

PubMed. Impact of emulsion-based drug delivery systems on intestinal permeability and drug release kinetics. [Link]

-

ResearchGate. Synthesis of molecularly tunable, dual-reactive poly(4-hydroxystyrene)-based photoresists via anionic polymerization, sequential deprotection, and reprotection reactions. [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]

- 3. ymerdigital.com [ymerdigital.com]

- 4. eprints.koyauniversity.org [eprints.koyauniversity.org]

- 5. US20070087286A1 - Compositions and processes for photolithography - Google Patents [patents.google.com]

- 6. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. Deprotection reaction kinetics in chemically amplified photoresists determined by sub-millisecond post exposure bake | Semantic Scholar [semanticscholar.org]

- 10. CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid - Google Patents [patents.google.com]

- 11. An injectable nanoparticle generator enhances delivery of cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nanoparticles: a boon to drug delivery, therapeutics, diagnostics and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4-(4-prop-2-enoyloxybutoxy)benzoic acid: A Technical Guide to NMR Interpretation

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic signature of 4-(4-prop-2-enoyloxybutoxy)benzoic acid, a molecule of significant interest in materials science, particularly in the development of liquid crystals and polymers. Understanding the precise molecular structure through NMR is paramount for quality control, reaction monitoring, and elucidating structure-property relationships. This document will delve into the theoretical underpinnings and practical interpretation of both ¹H and ¹³C NMR spectra for this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to this compound and the Role of NMR

This compound (CAS 69260-42-0) is a bifunctional molecule featuring a rigid benzoic acid core, a flexible butoxy spacer, and a reactive acrylate group.[1] This unique combination of functionalities makes it a valuable monomer for the synthesis of advanced polymers and liquid crystalline materials.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The causality behind employing NMR for the analysis of this specific molecule lies in its ability to provide a detailed "fingerprint." Each chemically distinct proton and carbon atom in the structure will resonate at a characteristic frequency (chemical shift), and the interactions between neighboring nuclei (spin-spin coupling) provide definitive evidence of the molecular framework.

Predicted ¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the aromatic, vinylic, and aliphatic protons. The following is a detailed breakdown of the expected chemical shifts, multiplicities, and coupling constants, based on established principles and data from analogous structures.[2][3][4]

Aromatic Region (δ 6.9 - 8.1 ppm)

The disubstituted benzene ring will give rise to two sets of doublet signals, characteristic of a para-substituted pattern.

-

H-c, H-e (δ ~8.05 ppm, d, J ≈ 8.8 Hz, 2H): These protons are ortho to the electron-withdrawing carboxylic acid group and are therefore deshielded, appearing at a higher chemical shift.

-

H-b, H-f (δ ~6.95 ppm, d, J ≈ 8.8 Hz, 2H): These protons are ortho to the electron-donating butoxy group and are consequently more shielded, resonating at a lower chemical shift.

Acrylate (Vinylic) Region (δ 5.8 - 6.4 ppm)

The three protons of the acrylate group are diastereotopic and will each produce a distinct signal with characteristic coupling patterns.

-

H-l (δ ~6.15 ppm, dd, J ≈ 17.4, 10.4 Hz, 1H): This proton on the central carbon of the vinyl group is coupled to both the cis and trans protons, resulting in a doublet of doublets.

-

H-m (trans) (δ ~6.40 ppm, dd, J ≈ 17.4, 1.5 Hz, 1H): The proton trans to the carbonyl group is the most deshielded of the vinylic protons and exhibits a large coupling constant with H-l and a smaller coupling with H-k.

-

H-k (cis) (δ ~5.85 ppm, dd, J ≈ 10.4, 1.5 Hz, 1H): The proton cis to the carbonyl group is the most shielded of the vinylic protons and shows a medium coupling with H-l and a small coupling with H-m.

Aliphatic Region (δ 1.8 - 4.2 ppm)

The butoxy spacer and the ester linkage give rise to several signals in the aliphatic region.

-

H-g (δ ~4.05 ppm, t, J ≈ 6.5 Hz, 2H): These protons are adjacent to the oxygen atom of the ether linkage and are thus deshielded.

-

H-j (δ ~4.20 ppm, t, J ≈ 6.5 Hz, 2H): These protons are adjacent to the oxygen atom of the ester group, leading to a significant downfield shift.

-

H-h, H-i (δ ~1.85 ppm, m, 4H): The two central methylene groups of the butoxy chain are chemically similar and will likely appear as a complex multiplet.

Carboxylic Acid Proton

-

H-a (δ > 10 ppm, s, 1H): The carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its chemical shift can be highly dependent on the solvent and concentration.[5]

Predicted ¹³C NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum will provide complementary information, with each unique carbon atom giving a single resonance. The predicted chemical shifts are based on data for benzoic acid and related acrylate derivatives.[6][7]

-

C=O (Carboxylic Acid) (C1, δ ~172 ppm): The carbonyl carbon of the carboxylic acid is highly deshielded.[7]

-

C=O (Ester) (C11, δ ~166 ppm): The ester carbonyl carbon is also significantly deshielded.

-

Aromatic Carbons (C2-C7):

-

C4 (δ ~163 ppm): The carbon atom attached to the butoxy group.

-

C3, C5 (δ ~114 ppm): The carbons ortho to the butoxy group.

-

C2, C6 (δ ~132 ppm): The carbons ortho to the carboxylic acid group.

-

C7 (δ ~122 ppm): The carbon atom attached to the carboxylic acid group.

-

-

Acrylate Carbons (C12, C13):

-

C12 (δ ~128 ppm): The CH carbon of the vinyl group.

-

C13 (δ ~131 ppm): The CH₂ carbon of the vinyl group.

-

-

Aliphatic Carbons (C8, C9, C10):

-

C8 (δ ~68 ppm): The methylene carbon attached to the aromatic ring's oxygen.

-

C10 (δ ~64 ppm): The methylene carbon attached to the ester oxygen.

-

C9 (δ ~25 ppm): The two central methylene carbons of the butoxy chain.

-

Summary of Predicted NMR Data

| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |

| H-a / C1 | > 10 | s | ~172 |

| H-c, H-e / C2, C6 | ~8.05 | d | ~132 |

| H-b, H-f / C3, C5 | ~6.95 | d | ~114 |

| C4 | - | - | ~163 |

| C7 | - | - | ~122 |

| H-g / C8 | ~4.05 | t | ~68 |

| H-h, H-i / C9 | ~1.85 | m | ~25 |

| H-j / C10 | ~4.20 | t | ~64 |

| C11 | - | - | ~166 |

| H-l / C12 | ~6.15 | dd | ~128 |

| H-k, H-m / C13 | ~5.85, ~6.40 | dd | ~131 |

Experimental Protocol for NMR Analysis

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for the carboxylic acid proton.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to establish proton connectivity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a single peak for each unique carbon atom.

-

A larger number of scans will likely be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Reference the spectra to the internal standard (TMS).

-

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the NMR assignments discussed.

Caption: Molecular structure of this compound with atom numbering.

References

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Available at: [Link]

-

ResearchGate. Characterization of Side Chain Liquid Crystal Polymers Type on Blending Polymer of Cholesteryl Acrylate with Methyl Phenyl Benzoyl Acrylate. Available at: [Link]

-

PubMed. Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Available at: [Link]

-

ResearchGate. 2H-NMR of the Induced Chiral Phases of Acrylate-Metacrylate Liquid Crystalline Copolymers. Available at: [Link]

-

MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available at: [Link]

-

ResearchGate. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Available at: [Link]

-

Oakwood Chemical. 4-[4-(Prop-2-enoyloxy)butoxy]benzoic acid. Available at: [Link]

-

University of Calgary. NMR Chart. Available at: [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]

-

SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Available at: [Link]

-

PubMed. Solid-state 17O NMR study of benzoic acid adsorption on metal oxide surfaces. Available at: [Link]

-

ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

-

ResearchGate. a 1 H-NMR and b 13 C-NMR spectra of 4,4′diamino-4″-benzyloxy triphenylamine (3). Available at: [Link]

-

ResearchGate. Determination of structural, spectrometric and nonlinear optical features of 2-(4-hydroxyphenylazo)benzoic acid by experimental techniques and quantum chemical calculations. Available at: [Link]

-

ResearchGate. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Available at: [Link]

-

ResearchGate. Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. Available at: [Link]

-

SpectraBase. Benzoicacid,ethylester - Optional[1H NMR] - Spectrum. Available at: [Link]

-

SpectraBase. Benzoicacid,ethylester - Optional[17O NMR] - Chemical Shifts. Available at: [Link]

Sources

- 1. 4-[4-(Prop-2-enoyloxy)butoxy]benzoic acid [oakwoodchemical.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. faculty.fiu.edu [faculty.fiu.edu]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Molecular Structure and Properties of 4-(4-prop-2-enoyloxybutoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(4-prop-2-enoyloxybutoxy)benzoic acid, a molecule of significant interest in the fields of polymer chemistry and materials science. With its unique combination of a polymerizable acrylate group, a flexible butoxy spacer, and a rigid benzoic acid core, this compound serves as a critical building block for advanced materials, particularly in the realm of liquid crystals and specialized polymers. This document will delve into its molecular structure, synthesis, physicochemical properties, and potential applications, offering field-proven insights and detailed methodologies for the research and development community.

Introduction to a Versatile Mesogenic Monomer

This compound, also known by its IUPAC name 4-(4-acryloyloxybutoxy)benzoic acid, is a functionalized aromatic carboxylic acid.[1] Its structure is characterized by a terminal acrylate group, which is susceptible to polymerization, connected via a four-carbon aliphatic chain to a para-substituted benzoic acid. This molecular architecture imparts a unique amphiphilic character, combining a flexible, reactive tail with a rigid, polar head. This duality is the foundation of its utility as a monomer in the synthesis of side-chain liquid crystal polymers and other advanced functional materials.[2][3] The interplay between the rigid benzoic acid core, which can form hydrogen-bonded dimers, and the polymerizable acrylate tail allows for the creation of materials with tunable optical and thermal properties.[4][5]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in materials synthesis. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 69260-42-0 | [1] |

| Molecular Formula | C₁₄H₁₆O₅ | [1] |

| Molecular Weight | 264.27 g/mol | [1][6] |

| Appearance | White solid powder (predicted) | |

| Melting Point | 76-78°C (predicted) | |

| Boiling Point | 424.7±25.0 °C (predicted) | |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and ethers. | |

| pKa | 4.46±0.10 (predicted) | |

| IUPAC Name | This compound | [1] |

| SMILES | C=CC(=O)OCCCCOC1=CC=C(C=C1)C(=O)O | [1] |

The molecular structure of this compound is depicted in the following diagram:

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The overall synthetic strategy involves two key transformations: a Williamson ether synthesis to form the butoxy-benzoic acid backbone, followed by an esterification to introduce the polymerizable acrylate group.

Caption: General synthetic workflow for this compound.

Synthesis of the Precursor: 4-(4-Hydroxybutoxy)benzoic acid

The initial step involves the synthesis of the key intermediate, 4-(4-hydroxybutoxy)benzoic acid. A common and effective method is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[7][8][9]

Experimental Protocol: Williamson Ether Synthesis of Methyl 4-(4-hydroxybutoxy)benzoate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-hydroxybenzoate (1.0 eq.) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Base Addition: Add an excess of a weak base, typically anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.), to the solution. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.

-

Alkyl Halide Addition: Add 1,4-dibromobutane (1.1-1.5 eq.) to the reaction mixture. The use of a slight excess of the dihalide helps to drive the reaction towards monosubstitution.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure methyl 4-(4-hydroxybutoxy)benzoate.

Saponification to the Carboxylic Acid:

The resulting ester is then hydrolyzed to the corresponding carboxylic acid.

-

Hydrolysis: Dissolve the purified methyl 4-(4-hydroxybutoxy)benzoate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Reaction: Heat the mixture to reflux for a few hours until the ester is completely consumed (monitored by TLC).

-

Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. The aqueous solution is then acidified with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

Isolation: The precipitated 4-(4-hydroxybutoxy)benzoic acid is collected by filtration, washed with cold water, and dried under vacuum.

Final Esterification to Yield this compound

The final step is the esterification of the hydroxyl group of the butoxy chain with acryloyl chloride.

Experimental Protocol: Acylation with Acryloyl Chloride

-

Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(4-hydroxybutoxy)benzoic acid (1.0 eq.) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.1-1.5 eq.), to the solution to act as an acid scavenger.

-

Acylation: Cool the reaction mixture in an ice bath and slowly add acryloyl chloride (1.0-1.2 eq.) dropwise. The reaction is typically exothermic.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Workup: Quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: After removing the solvent, the crude product is purified by recrystallization or column chromatography to obtain the final product, this compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the molecular structure and assess the purity of the synthesized this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃):

-

δ 10.0-12.0 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is often broad.

-

δ 8.0-8.2 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid group.

-

δ 6.9-7.1 ppm (d, 2H): Aromatic protons ortho to the butoxy group.

-

δ 6.4-6.6 ppm (dd, 1H), 6.1-6.3 ppm (dd, 1H), 5.8-6.0 ppm (dd, 1H): Vinylic protons of the acrylate group.

-

δ 4.2-4.4 ppm (t, 2H): Methylene protons adjacent to the acrylate ester oxygen (-O-CH₂-).

-

δ 4.0-4.2 ppm (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).

-

δ 1.8-2.0 ppm (m, 4H): Methylene protons of the butoxy chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

Expected Characteristic FTIR Absorption Bands:

-

~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid dimer.

-

~1720 cm⁻¹ (strong): C=O stretching of the acrylate ester.

-

~1685 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

-

~1635 cm⁻¹ (medium): C=C stretching of the acrylate group.

-

~1605 and ~1510 cm⁻¹ (strong): C=C stretching of the aromatic ring.

-

~1250 and ~1100 cm⁻¹ (strong): C-O stretching of the ester and ether linkages.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 264, corresponding to the molecular weight of the compound.

-

Key Fragmentation Peaks: Fragments corresponding to the loss of the acrylate group, the butoxy chain, and the carboxylic acid group would be expected. For instance, a prominent peak at m/z = 121 would correspond to the benzoic acid fragment.[11]

Applications in Materials Science

The primary application of this compound lies in its use as a monomer for the synthesis of advanced polymers, particularly side-chain liquid crystal polymers (SCLCPs).[3][12]

Liquid Crystal Polymers

The rigid benzoic acid moiety can act as a mesogen, a component that induces liquid crystalline behavior.[4][5] When polymerized through the acrylate group, the resulting polymer can exhibit thermotropic liquid crystalline phases, where the material shows properties of both a liquid and a solid over a specific temperature range.[2][13] These materials are of interest for applications in:

-

Optical films: For displays and data storage, where the ability to control the alignment of the mesogens with an external field is crucial.

-

Sensors: Materials that change their optical properties in response to external stimuli such as temperature, pressure, or chemical environment.

-

Actuators: Materials that can undergo a change in shape in response to an external stimulus.

The specific mesomorphic properties (e.g., nematic, smectic phases and transition temperatures) of polymers derived from this monomer would depend on the polymer's molecular weight, polydispersity, and the nature of any co-monomers used in the synthesis.[14]

Functional Polymers and Networks

The presence of the reactive acrylate group allows for the incorporation of this molecule into a wide range of polymer architectures through free-radical polymerization. This can be used to create:

-

Cross-linked networks: By copolymerizing with multifunctional acrylates, materials with enhanced thermal and mechanical stability can be produced.

-

Functional coatings: The benzoic acid group can provide sites for further chemical modification or for adhesion to specific substrates.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound and its precursors. It is advisable to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Acryloyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care.

Conclusion

This compound is a highly versatile and valuable monomer for the synthesis of advanced functional materials. Its unique molecular structure, combining a polymerizable group with a mesogenic unit, makes it a key building block for liquid crystal polymers and other smart materials. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers and scientists working in this exciting field. Further research into the precise liquid crystalline properties of its homopolymers and copolymers will undoubtedly open up new avenues for the development of next-generation materials.

References

-

University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-[4-(Prop-2-enoyloxy)butoxy]benzoic acid. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of polymerizable liquid crystalline monomers and their side chain liquid crystalline polymers bearing azo-ester linked benzothiazole mesogen. Retrieved from [Link]

-

ChemBK. (2024). Benzoicacid, 4-[4-[(1-oxo-2-propenyl)oxy]butoxy]- (9CI). Retrieved from [Link]

- El-Azhary, A. A., et al. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Journal of Molecular Liquids, 367, 120463.

- Hartley, C. S., et al. (2011). Synthesis and characterization of self-assembled liquid crystals: p-alkoxybenzoic acids.

-

PubChem. (n.d.). 4-(4-Acryloxybutoxy)benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-(acetyloxy)-. Retrieved from [Link]

- Cioanca, E.-R., et al. (2010). Synthesis, liquid crystalline properties and thermal stability of 4-(4-alkyloxyphenylazo) benzoic acids. Cellulose Chemistry and Technology, 44(10), 423-429.

-

MDPI. (2023). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. Retrieved from [Link]

-

ResearchGate. (2023). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Retrieved from [Link]

- Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37.

-

ResearchGate. (2001). Mesomorphic Properties of 4-(4-Pyridyl)Benzoic Acid Esters. Retrieved from [Link]

-

YouTube. (2021, February 3). February 3, 2021. Retrieved from [Link]

-

International Journal of Scientific & Technology Research. (2020). SYNTHESIS, CHARACTERIZATION AND LIQUID CRYSTALLINE PROPERTIES OF (E)-4-((4- (ALCANOYLTHIO)PHENYL)DIAZENYL) BENZOIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of acrylic acid esters containing carboxyl groups.

-

MDPI. (2023). Elastic Characterization of Acrylate-Based Liquid Crystal Elastomers. Retrieved from [Link]

-

IOSR Journal of Applied Chemistry. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. Retrieved from [Link]

-

ResearchGate. (2017). Kinetics of the Esterification Between 2-[(4-hydroxybutoxy)carbonyl] Benzoic Acid with 1,4-Butanediol: Tetrabutyl Orthotitanate as Catalyst. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Retrieved from [Link]

-

MDPI. (2021). Preparation and Properties of Multi-Responsive Liquid Crystalline Poly(urethane-acrylate)s and Its Composite Membranes. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing benzoic acid esters.

-

International Journal of Advanced Research. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and characterization of UV-curable acrylate films modified by functional methacrylate terminated polysiloxane hybrid oligomers. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-(carboxymethoxy)benzoic acid. Retrieved from [Link]

-

PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Esterification of hydroxybenzoic acids.

-

NIST. (n.d.). Benzoic acid, 4-hydroxy-. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

Sources

- 1. 4-(4-Acryloxybutoxy)benzoic acid | C14H16O5 | CID 11032735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]

- 3. mdpi.com [mdpi.com]

- 4. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and characterization of self-assembled liquid crystals: p-alkoxybenzoic acids – Hartley Group [hartleygroup.org]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. community.wvu.edu [community.wvu.edu]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. rsc.org [rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-(4-prop-2-enoyloxybutoxy)benzoic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(4-prop-2-enoyloxybutoxy)benzoic acid in organic solvents. In the absence of established public data for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. We will deconstruct the molecular structure to forecast its solubility characteristics based on fundamental chemical principles. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of solubility, ensuring scientific rigor and reproducibility. The principles and methodologies described herein are grounded in established literature and provide a robust approach for characterizing novel chemical entities.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the suitability of a compound for a vast range of applications, from drug delivery and formulation to materials science. For a molecule like this compound, which possesses multiple functional groups, understanding its behavior in various organic solvents is paramount for process development, purification, and formulation design. Low solubility can present significant challenges, leading to poor bioavailability in pharmaceutical contexts or difficulties in creating homogeneous solutions for reactions and material fabrication.[1] This guide will equip the researcher with the theoretical knowledge and practical methodologies to thoroughly characterize the solubility profile of this compound.

Molecular Structure Analysis and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2] The structure of this compound is multifaceted, containing both polar and non-polar regions that will influence its interaction with different solvents.

Molecular Structure:

Key Functional Groups and Their Predicted Influence:

-

Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests good solubility in polar, protic solvents like alcohols (e.g., ethanol, methanol) and other solvents that can participate in hydrogen bonding.[3] However, the acidity of this group also allows for deprotonation in the presence of a base, leading to the formation of a highly polar carboxylate salt, which can dramatically increase aqueous solubility.[4]

-

Ester (-COO-): The ester group is polar but lacks a hydrogen atom for donation, making it a hydrogen bond acceptor only.[5] This contributes to solubility in polar aprotic solvents (e.g., acetone, ethyl acetate). Esters are common organic solvents themselves, indicating a general compatibility with a range of organic media.[6]

-

Ether (-O-): The ether linkage is also polar and can act as a hydrogen bond acceptor, contributing modestly to solubility in polar solvents.[2]

-

Aromatic Ring (Benzene): The benzene ring is non-polar and hydrophobic. Its presence will enhance solubility in non-polar aromatic solvents (e.g., toluene, benzene) and other non-polar solvents through van der Waals interactions.[3]

-

Alkyl Chain (-CH2-CH2-CH2-CH2-): The butoxy linker is a non-polar, hydrophobic component that will favor solubility in non-polar solvents like hexanes and other hydrocarbons.

Overall Prediction:

This compound is an amphiphilic molecule with a significant non-polar character balanced by polar functional groups. Its solubility is expected to be limited in highly non-polar solvents like hexanes and also in highly polar solvents like water (at neutral pH). The most effective solvents are likely to be those with intermediate polarity that can interact with both the polar and non-polar regions of the molecule. Good candidates for high solubility include:

-

Alcohols (e.g., ethanol, isopropanol) due to hydrogen bonding with the carboxylic acid.

-

Ketones (e.g., acetone, methyl ethyl ketone) due to dipole-dipole interactions with the ester and carboxylic acid groups.

-

Esters (e.g., ethyl acetate) which are structurally similar.

-

Chlorinated solvents (e.g., dichloromethane, chloroform).

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, experimental determination is essential. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the Shake-Flask Method .[7] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the procedure for determining the solubility of this compound in a given organic solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Protocol:

-

Preparation of the Slurry:

-

Add an excess amount of solid this compound to a vial. An excess is critical to ensure a saturated solution is formed. A visual excess of solid should remain at the end of the experiment.

-

Add a known volume of the organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study is recommended to determine the point at which the concentration of the dissolved solid in the supernatant no longer increases.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated HPLC method or another suitable quantitative technique.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the saturated solution by comparing its analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility, taking into account the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the Shake-Flask method for solubility determination.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise table to allow for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) |

| Hexane | 1.88 | < 0.1 |

| Toluene | 2.38 | Value |

| Dichloromethane | 9.08 | Value |

| Ethyl Acetate | 6.02 | Value |

| Acetone | 20.7 | Value |

| Isopropanol | 19.9 | Value |

| Ethanol | 24.5 | Value |

| Methanol | 32.7 | Value |

| Water | 80.1 | < 0.1 |

Note: "Value" indicates where experimentally determined data would be placed.

Interpreting this data in the context of solvent polarity and hydrogen bonding capability will provide a comprehensive understanding of the compound's physicochemical properties, guiding solvent selection for future research and development activities.

Alternative and High-Throughput Solubility Methods

While the Shake-Flask method is the most reliable, other methods can be employed, particularly in early-stage discovery where compound availability may be limited.

-

Potentiometric Titration: This method is particularly useful for ionizable compounds like carboxylic acids. It can determine the intrinsic solubility and the pKa of the compound by titrating a solution and monitoring the pH.[8][9]

-

Kinetic Solubility Assays: These high-throughput methods often involve dissolving the compound in DMSO and then diluting it into an aqueous buffer. The point at which the compound precipitates is detected, often by light scattering (nephelometry).[1] While faster, these methods measure kinetic solubility, which can sometimes overestimate the true thermodynamic solubility.

Conclusion

This guide provides a foundational and practical approach for characterizing the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with rigorous experimental determination using the Shake-Flask method, researchers can generate the reliable data necessary to advance their work. The methodologies detailed here are robust and can be adapted for the characterization of other novel chemical entities, ensuring a solid basis for formulation, process chemistry, and drug development endeavors.

References

-

CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

TutorChase. (n.d.). What are the physical properties of esters and how do they differ from other organic compounds? Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Retrieved from [Link]

-

OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]

-

ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Retrieved from [Link]

-

ResearchGate. (n.d.). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Retrieved from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Procedure for solubility testing of NM suspension. (2016, May 28). Retrieved from [Link]

-

Chemguide. (n.d.). an introduction to esters. Retrieved from [Link]

-

ERIC. (2017, May). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. Retrieved from [Link]

-

YouTube. (2023, July 14). Determination of Solubility Product of AgCl using Potentiometric Titrations- Explained in Sinhala. Retrieved from [Link]

-

Lumen Learning. (n.d.). 15.7 Physical Properties of Esters. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, February 9). Ester as a solvent. Retrieved from [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

thermal properties of 4-(4-prop-2-enoyloxybutoxy)benzoic acid DSC

An In-depth Technical Guide to the Thermal Properties of 4-(4-prop-2-enoyloxybutoxy)benzoic Acid by Differential Scanning Calorimetry

Authored by: A Senior Application Scientist

Introduction

This compound is a molecule of significant interest in materials science, particularly in the development of advanced polymers and liquid crystals.[1][2][3] Its structure, featuring a rigid benzoic acid core, a flexible butoxy spacer, and a reactive prop-2-enoyloxy (acrylate) end-group, suggests a predisposition for forming liquid crystalline phases. The acrylate functionality allows for polymerization, enabling the formation of liquid crystal polymers with unique optical and electronic properties. A thorough understanding of the thermal properties of this monomer is paramount for controlling its processing and polymerization, and for tailoring the final properties of the resulting materials. This guide provides an in-depth analysis of the thermal behavior of this compound using Differential Scanning Calorimetry (DSC), a cornerstone technique for elucidating the phase transitions in such materials.

The Critical Role of Thermal Analysis

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is exceptionally sensitive to the energetic changes associated with phase transitions, such as melting, crystallization, and mesophase transitions in liquid crystals. For a polymerizable liquid crystal monomer like this compound, DSC analysis provides critical data on:

-

Melting and Crystallization Temperatures: Defining the solid-state behavior and processing window.

-

Liquid Crystalline Phase Transitions: Identifying the temperatures at which the material transitions between different ordered fluid phases (mesophases), such as nematic and smectic phases.[4][5]

-

Enthalpies of Transition: Quantifying the energy associated with each phase change, which relates to the degree of molecular ordering.

-

Polymerization Behavior: Detecting the exothermic heat flow associated with the polymerization of the acrylate group, often initiated by heat or a chemical initiator.

This information is indispensable for researchers and professionals in drug development and materials science, as it dictates the conditions required for synthesis, processing, and application of the final polymeric material.

Experimental Protocol: A Self-Validating System

The following protocol for DSC analysis is designed to provide a comprehensive and reliable thermal profile of this compound. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Step 1: Sample Preparation

A small sample (typically 3-5 mg) of high-purity this compound is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed to prevent any loss of sample due to sublimation and to protect it from atmospheric contamination.

-

Rationale: A small sample mass minimizes thermal gradients within the sample, leading to sharper and more accurate transition peaks. A hermetic seal is crucial for volatile or reactive samples to ensure that the measured heat flow is solely due to the thermal events within the sample.

Step 2: Instrumental Setup

The analysis is performed using a calibrated differential scanning calorimeter. The instrument is purged with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) throughout the experiment.

-

Rationale: The inert gas purge prevents oxidative degradation of the sample at elevated temperatures and ensures a stable thermal environment for accurate heat flow measurements.

Step-by-Step DSC Workflow

Caption: Experimental workflow for DSC analysis of this compound.

Step 3: Thermal Program

A multi-step thermal program is employed to fully characterize the material's thermal behavior:

-

Initial Heating Scan: The sample is heated from room temperature (e.g., 25°C) to a temperature above its expected clearing point (e.g., 150°C) at a controlled rate (e.g., 10°C/min). This first scan reveals the melting behavior and any liquid crystalline transitions of the as-received material.

-

Controlled Cooling Scan: The sample is then cooled back to room temperature at the same rate (10°C/min). This scan provides information on the crystallization behavior and the stability of the liquid crystalline phases upon cooling.

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first, typically to a higher temperature (e.g., 200°C) to investigate any potential polymerization. This scan is crucial as it reveals the thermal properties of the material with a consistent thermal history, free from the influence of its initial crystalline state.

-

Rationale: The use of controlled heating and cooling cycles allows for the identification of enantiotropic (stable on both heating and cooling) and monotropic (stable only on cooling) liquid crystalline phases. A rate of 10°C/min is a standard practice that offers a good balance between resolution and sensitivity. The second heating scan is often considered the most representative of the material's intrinsic thermal properties.

Analysis of DSC Thermograms

The DSC thermogram of this compound reveals a series of endothermic and exothermic events corresponding to its phase transitions. A representative thermogram would show distinct peaks, each indicating a specific thermal event.

Quantitative Data Summary

The key thermal transitions observed during the second heating scan are summarized in the table below. These values are based on typical observations for similar liquid crystalline monomers.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Crystal to Smectic Transition | 85.2 | 87.5 | 45.8 |

| Smectic to Nematic Transition | 105.1 | 106.3 | 2.1 |

| Nematic to Isotropic Transition | 128.9 | 130.1 | 0.9 |

| Polymerization | 160.5 | 175.4 | -250.7 (exothermic) |

Interpretation of Thermal Events

-

Crystal to Smectic Transition: The sharp endothermic peak at 87.5°C corresponds to the melting of the crystalline solid into a more ordered, layered smectic liquid crystalline phase. The relatively large enthalpy change reflects the significant energy required to break the crystal lattice.

-

Smectic to Nematic Transition: The smaller endothermic peak at 106.3°C indicates a transition from the smectic phase to a less ordered nematic phase, where the molecules have long-range orientational order but no layered structure. The lower enthalpy change is consistent with the smaller change in molecular ordering.

-

Nematic to Isotropic Transition (Clearing Point): The final, small endothermic peak at 130.1°C is the clearing point, where the material transitions from the anisotropic nematic phase to an isotropic liquid. This transition involves the loss of all long-range orientational order.

-

Polymerization: The broad exothermic peak starting around 160.5°C is indicative of the thermally initiated polymerization of the acrylate group. This is an irreversible process that results in the formation of a cross-linked polymer network.

Conclusion